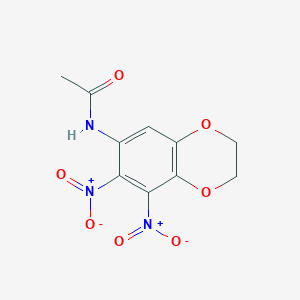

![molecular formula C11H7N5O2S B1422039 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1225716-17-5](/img/structure/B1422039.png)

6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Descripción general

Descripción

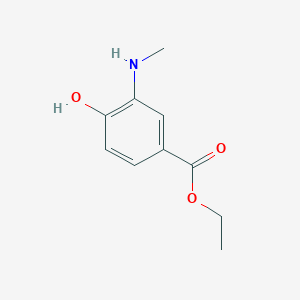

“6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a chemical compound with the molecular formula C11H7N5O2S . It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . This compound has been studied for its potential as a bromodomain inhibitor .

Synthesis Analysis

The synthesis of novel fused pyridazines, such as “6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of “6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” can be analyzed by determining the crystal structures of BD1 in complex with four selected inhibitors . The structure of this compound is also available on ChemSpider .Aplicaciones Científicas De Investigación

Antiviral Activity

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione and its derivatives have been studied for their antiviral properties. Notably, some of these derivatives have shown promising activity against the hepatitis-A virus (HAV), with significant virus count reduction as demonstrated in plaque reduction infectivity assays. This highlights the potential of these compounds in antiviral therapeutics (Shamroukh & Ali, 2008).

Anti-Diabetic Applications

Triazolo-pyridazine-6-yl-substituted piperazines, synthesized from similar compounds, have been evaluated for their potential as anti-diabetic drugs. These compounds demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating their efficacy in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Theoretical Studies

Extensive structural and theoretical analyses of triazole pyridazine derivatives, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, have been conducted. These studies provide insights into the molecular properties and interactions of these compounds, which are crucial for their pharmaceutical applications (Sallam et al., 2021).

Antimicrobial Activity

Various triazolo derivatives, including those structurally similar to 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown noteworthy antibacterial activity, especially against Staphylococcus aureus, and are being explored for their potential in treating bacterial infections (Badr & Barwa, 2011).

Antitubulin Agents

Compounds within the triazolo[4,3-b]pyridazine class have been developed as antitubulin agents, showing moderate to potent antiproliferative activity. These compounds, by disrupting tubulin microtubule dynamics, hold promise as potential therapeutic agents for various cancer treatments (Xu et al., 2016).

Propiedades

IUPAC Name |

6-(3-nitrophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S/c17-16(18)8-3-1-2-7(6-8)9-4-5-10-12-13-11(19)15(10)14-9/h1-6H,(H,13,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRLTTKJGVNSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NNC3=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

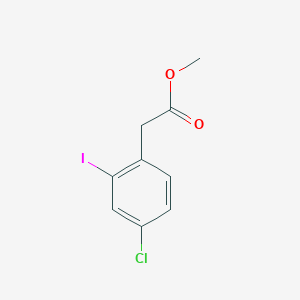

![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)

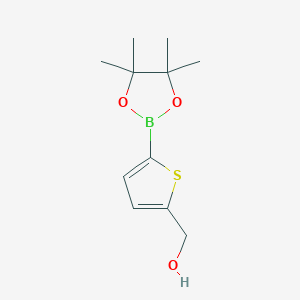

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)

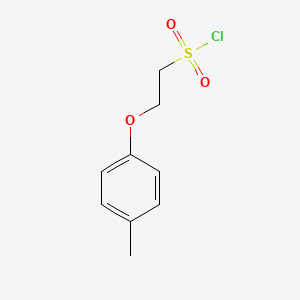

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)

![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)